Ungerine nitrate
CAS No.:
Cat. No.: VC0196745
Molecular Formula: C18H20N2O8
Molecular Weight: 392.4 g/mol
Purity: ≥ 97 % (TLC, mass spectrometry)
* For research use only. Not for human or veterinary use.

Molecular Formula | C18H20N2O8 |
---|---|
Molecular Weight | 392.4 g/mol |
IUPAC Name | (3R,9R)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one;nitric acid |
Standard InChI | InChI=1S/C18H19NO5.HNO3/c1-19-4-3-9-5-14(21-2)17-15(16(9)19)10-6-12-13(23-8-22-12)7-11(10)18(20)24-17;2-1(3)4/h5-7,14-17H,3-4,8H2,1-2H3;(H,2,3,4)/t14-,15?,16+,17?;/m1./s1 |
Standard InChI Key | PSCZYIVKEHPWIP-VYRMFUMRSA-N |
Isomeric SMILES | CN1CCC2=C[C@H](C3C([C@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)OC.[N+](=O)(O)[O-] |
Canonical SMILES | CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)OC.[N+](=O)(O)[O-] |
Chemical Structure and Properties
Molecular Structure
Ungerine nitrate possesses a complex pentacyclic structure with the molecular formula C18H20N2O8. The compound consists of two components: the ungerine alkaloid portion and the nitrate anion. The core structure features a pentacyclic system described in the IUPAC name as 11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one, indicating a complex arrangement of heterocyclic rings . This structure includes oxygen-containing rings, a nitrogen-containing ring, and multiple double bonds arranged in a complex three-dimensional configuration.
The nitrate portion (HNO3) exists as an ionic component, forming a salt with the protonated alkaloid base. The structure contains a methylenedioxy group (OCO) which is a common structural feature in many natural alkaloids .
Physical and Chemical Properties
Ungerine nitrate exhibits several notable physicochemical properties that define its behavior and potential interactions. These properties have been computationally determined and cataloged in chemical databases. The following table summarizes the key physical and chemical properties of ungerine nitrate:
Property | Value | Method of Determination |
---|---|---|
Molecular Weight | 392.4 g/mol | Computed by PubChem 2.2 |
Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 9 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |
Exact Mass | 392.12196560 Da | Computed by PubChem 2.2 |
Topological Polar Surface Area | 123 Ų | Computed by Cactvs 3.4.8.18 |
Heavy Atom Count | 28 | Computed by PubChem |
Formal Charge | 0 | Computed by PubChem |
Complexity | 603 | Computed by Cactvs 3.4.8.18 |
With a relatively high molecular weight and considerable complexity score, ungerine nitrate represents a structurally sophisticated compound. The presence of 9 hydrogen bond acceptors and a topological polar surface area of 123 Ų suggests potential for multiple interaction points with biological systems and other molecules. The limited rotatable bond count (only 1) indicates a relatively rigid structure, which could influence its binding characteristics and biological activity if studied in pharmacological contexts .
Identification and Classification
Nomenclature and Synonyms
Ungerine nitrate is known by several synonyms and identifiers in chemical databases and research contexts. Its IUPAC name, generated by systematic nomenclature rules, is (3R,9R)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one;nitric acid. This formal name provides detailed structural information, including stereochemistry and functional groups .
Additional synonyms for the compound include:
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Ungerine nitrate (common name)
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Prestwick_198 (catalog identifier)
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HMS1570I19 (catalog identifier)
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CCG-208376 (catalog identifier)
These alternative identifiers are important for cross-referencing the compound across different chemical databases and research publications .
Database Identifiers
To facilitate identification and cross-referencing across chemical databases, ungerine nitrate has been assigned several unique identifiers:
Identifier Type | Value | Database |
---|---|---|
PubChem CID | 6419925 | PubChem |
InChI | InChI=1S/C18H19NO5.HNO3/c1-19-4-3-9-5-14(21-2)17-15(16(9)19)10-6-12-13(23-8-22-12)7-11(10)18(20)24-17;2-1(3)4/h5-7,14-17H,3-4,8H2,1-2H3;(H,2,3,4)/t14-,15?,16+,17?;/m1./s1 | InChI |
InChIKey | PSCZYIVKEHPWIP-VYRMFUMRSA-N | InChIKey |
SMILES | CN1CCC2=CC@HOC.N+(O)[O-] | SMILES |
These identifiers provide standardized means of representing the compound's structure in chemical databases and computational systems, facilitating research and information retrieval .
Related Compounds
Parent Compound
Ungerine nitrate is derived from a parent compound identified in PubChem as CID 6602483. This parent compound is the free base form of ungerine, without the nitrate counterion. The relationship between ungerine and ungerine nitrate is typical of alkaloid compounds, which often exist in both free base and salt forms. The salt form (nitrate in this case) typically alters properties such as solubility, stability, and bioavailability compared to the free base .
The nitrate component itself has significant biological implications. Nitrates in general can serve as precursors to nitrites and N-nitroso compounds in biological systems. While dietary nitrates primarily come from vegetables (over 85% of average daily intake), their metabolic products can be biologically reactive. The bacterial and mammalian metabolism of ingested nitrate is a major source of nitrite and N-nitroso compounds in the body .
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